molecular formula C9H14O2 B1607173 2-Nonenoic acid gamma-lactone CAS No. 21963-26-8

2-Nonenoic acid gamma-lactone

Cat. No.: B1607173
CAS No.: 21963-26-8
M. Wt: 154.21 g/mol
InChI Key: MXZSZHJBUODOJK-UHFFFAOYSA-N
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Description

elongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). has a fruity and minty taste.

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as butenolides , which are dihydrofurans with a carbonyl group at the C2 carbon atom . These compounds often interact with various enzymes and receptors in the body, influencing biochemical processes.

Pharmacokinetics

The compound is soluble in non-polar solvents but insoluble in water , which may influence its absorption and distribution in the body. Its specific gravity is between 0.982 and 0.986 , which may also affect its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Nonenoic acid gamma-lactone. Its solubility characteristics suggest that it may be more effective in non-polar environments . Additionally, factors such as pH, temperature, and the presence of other compounds can also affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

2-Nonenoic acid gamma-lactone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to be involved in the biosynthesis of gamma-lactones, which are cyclic esters of hydroxy fatty acids . Enzymes such as desaturases and elongases are crucial in the metabolic pathways involving this compound. These enzymes facilitate the conversion of oleic acid into linoleic acid and the formation of long-chain fatty acids, respectively . The interactions between this compound and these enzymes are essential for its role in biochemical reactions.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in gene expression, impacting cellular functions such as growth, differentiation, and apoptosis . Additionally, this compound can modulate cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s lactone ring structure allows it to interact with specific enzymes and receptors, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. The molecular mechanism of this compound involves its ability to modulate the activity of key enzymes involved in metabolic pathways, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure or storage may lead to degradation, affecting its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, depending on its stability and concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of gamma-lactones and fatty acid metabolism . Enzymes such as desaturases and elongases play a key role in these pathways, facilitating the conversion of fatty acids into gamma-lactones. The compound’s interaction with these enzymes affects metabolic flux and the levels of metabolites within the cell . Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical and physiological roles.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells and tissues . The distribution of this compound can influence its biological activity and efficacy, as its concentration in specific cellular compartments determines its interaction with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular structures such as the endoplasmic reticulum, mitochondria, or nucleus can influence its interactions with enzymes and receptors, thereby modulating its biological effects.

Properties

IUPAC Name

2-pentyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZSZHJBUODOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865022
Record name 5-Pentylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Minty fruit-like aroma
Record name 2-Nonenoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name 2-Nonenoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.982-0.986
Record name 2-Nonenoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

21963-26-8
Record name 4-Hydroxy-2-nonenoic acid lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21963-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonenoic acid gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021963268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Pentylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-pentylfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-NONENOIC ACID .GAMMA.-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ464RW03R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Nonenoic acid gamma-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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